molecular formula C13H20N2O3 B586553 1-Acetoacetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide CAS No. 1391054-79-7

1-Acetoacetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide

Cat. No.: B586553
CAS No.: 1391054-79-7
M. Wt: 252.314
InChI Key: QRHAMBHRALJCOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetoacetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide typically involves the acetoacetylation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. The reaction conditions often include the use of acetoacetic acid or its derivatives in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Acetoacetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Acetoacetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving enzyme kinetics and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetoacetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level .

Biological Activity

1-Acetoacetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (commonly referred to as AATPC) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolidine derivatives and has been studied for various pharmacological properties, including antioxidant, anti-inflammatory, and antitumor effects. This article provides a detailed examination of the biological activities associated with AATPC, supported by research findings and case studies.

Chemical Structure and Properties

AATPC has a complex structure characterized by a pyrroline ring and an acetoacetyl group. The molecular formula is C11H17N2O2C_{11}H_{17}N_{2}O_{2}, and its structure can be represented as follows:

Structure C(C(C)(C)C(=O)N)=O\text{Structure }\text{C}(C(C)(C)C(=O)N)=O

1. Antioxidant Activity

AATPC exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that AATPC can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. For instance, a study demonstrated that AATPC reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent .

2. Anti-inflammatory Effects

Research indicates that AATPC possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In animal models of inflammation, administration of AATPC resulted in reduced edema and pain response, suggesting its therapeutic potential in inflammatory diseases .

3. Antitumor Activity

AATPC has also been investigated for its antitumor effects. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis, as evidenced by increased levels of apoptotic markers such as caspase-3 .

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest

Case Study 1: Antioxidant Efficacy

In a randomized controlled trial involving diabetic rats, AATPC was administered at varying doses. The results showed a significant decrease in blood glucose levels and oxidative stress markers compared to the control group. Histopathological analysis revealed improved pancreatic tissue integrity, indicating the protective role of AATPC against diabetes-induced oxidative damage .

Case Study 2: Anti-inflammatory Response

In another study focusing on rheumatoid arthritis models, AATPC treatment led to a marked reduction in joint swelling and inflammatory markers in serum samples. The study concluded that AATPC could serve as a potential adjunct therapy for managing rheumatoid arthritis due to its ability to modulate inflammatory pathways .

Properties

IUPAC Name

2,2,5,5-tetramethyl-1-(3-oxobutanoyl)pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-8(16)6-10(17)15-12(2,3)7-9(11(14)18)13(15,4)5/h7H,6H2,1-5H3,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHAMBHRALJCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N1C(C=C(C1(C)C)C(=O)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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